Methyl 2-methylpiperidine-3-carboxylate hydrochloride
Overview
Description
Methyl 2-methylpiperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is a heterocyclic building block used primarily in research and development within the fields of chemistry and pharmaceuticals . This compound is known for its role in the synthesis of various piperidine derivatives, which are significant in medicinal chemistry due to their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methylpiperidine-3-carboxylate hydrochloride typically involves the reaction of 2-methylpiperidine with methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield . These methods allow for better control over reaction parameters and can be scaled up to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Ammonia, primary amines
Major Products Formed
Oxidation: N-oxides
Reduction: Alcohols
Substitution: Amides, substituted esters
Scientific Research Applications
Methyl 2-methylpiperidine-3-carboxylate hydrochloride is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-methylpiperidine-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound in the synthesis of specialized piperidine derivatives with potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-methylpiperidine-3-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-7(8(10)11-2)4-3-5-9-6;/h6-7,9H,3-5H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKPUDLZDYZDRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)C(=O)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.